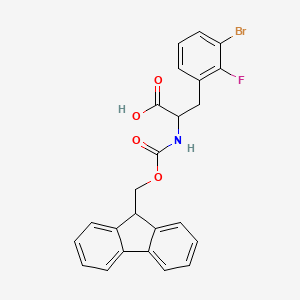
3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-3-bromo-2-fluoro-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom, and a fluorine atom on the phenylalanine backbone. This compound is primarily used in peptide synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine typically involves multiple steps. The starting material is often 3-bromo-2-fluoroaniline, which undergoes a series of reactions including protection, bromination, and coupling with Fmoc-protected amino acids. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures to maintain consistency and high purity .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It is commonly used in peptide coupling reactions due to the Fmoc protecting group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or thiols in polar aprotic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and bases (e.g., DIPEA) in organic solvents.
Major Products: The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted phenylalanine derivatives, while coupling reactions produce peptides .
Scientific Research Applications
Chemistry: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is widely used in the synthesis of peptides and proteins.
Biology: In biological research, this compound is used to create modified peptides that can act as enzyme inhibitors or receptor agonists/antagonists. These modified peptides help in understanding biological pathways and developing new therapeutic agents .
Medicine: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine derivatives are explored for their potential in drug development. They are used in the design of novel pharmaceuticals targeting various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of specialized peptides for research and therapeutic purposes. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-2-fluoro-D-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. Once incorporated, the compound can interact with specific molecular targets, such as enzymes or receptors, altering their activity and function. The bromine and fluorine atoms can enhance binding affinity and specificity to these targets .
Comparison with Similar Compounds
- N-Fmoc-3-bromo-D-phenylalanine
- N-Fmoc-2-fluoro-D-phenylalanine
- N-Fmoc-3-chloro-2-fluoro-D-phenylalanine
Comparison: N-Fmoc-3-bromo-2-fluoro-D-phenylalanine is unique due to the presence of both bromine and fluorine atoms, which provide distinct electronic and steric properties. Compared to N-Fmoc-3-bromo-D-phenylalanine, the additional fluorine atom enhances its reactivity and binding affinity. Similarly, compared to N-Fmoc-2-fluoro-D-phenylalanine, the bromine atom adds bulk and potential for further functionalization .
Properties
Molecular Formula |
C24H19BrFNO4 |
|---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
3-(3-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29) |
InChI Key |
DVFUYONVXYLOHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12306331.png)
![4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12306333.png)

![{3-Azabicyclo[3.2.0]heptan-6-yl}methanol hydrochloride](/img/structure/B12306336.png)
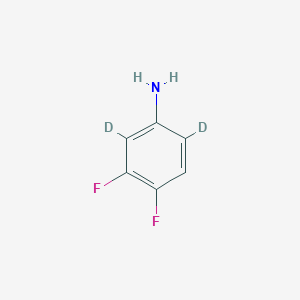
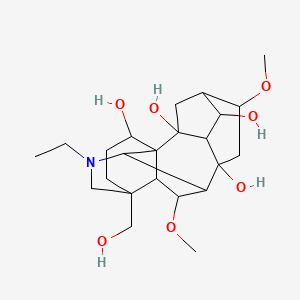
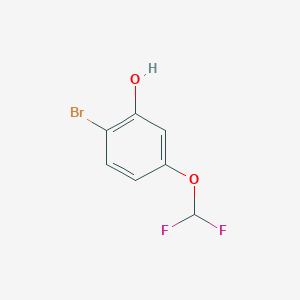
![N-{4-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]phenyl}propanamide](/img/structure/B12306353.png)
![2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12306356.png)
![3-[[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B12306375.png)
![4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid](/img/structure/B12306381.png)
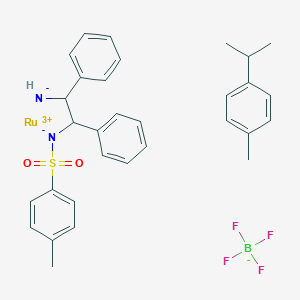

![[3,4,5-Trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12306401.png)
